molecular formula C16H11ClO3 B2809029 (2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 903868-79-1

(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2809029
CAS No.: 903868-79-1
M. Wt: 286.71
InChI Key: XPTBMGKEWIZVHJ-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by a bicyclic core structure with a substituted chlorophenyl group at the C2 position. Key functional groups include:

  • A 6-hydroxy group enhancing solubility and hydrogen-bonding capacity.
  • A 4-methyl group modulating steric effects and metabolic stability.

Its molecular formula is C₁₆H₁₁ClO₃, with a molecular weight of 298.71 g/mol. The Z-configuration of the methylidene group ensures specific spatial orientation, influencing intermolecular interactions and crystallographic packing .

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-6-12(18)8-13-15(9)16(19)14(20-13)7-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTBMGKEWIZVHJ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)Cl)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-chlorobenzaldehyde with 6-hydroxy-4-methylbenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Bioavailability (Score) Water Solubility SAS Range
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one (Target) 4-chlorophenyl, 6-hydroxy, 4-methyl C₁₆H₁₁ClO₃ Not reported Moderate* Not reported
(Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one 3,4-dihydroxyphenyl, 6-hydroxy C₁₅H₁₀O₅ 0.55 High 1.5–3.42
3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one 4-hydroxyphenyl, 3,5,7-trihydroxy C₁₅H₁₂O₆ 0.56 High 1.5–3.42
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one 4-chlorophenyl, 5-methylfuran, 2-oxoethoxy C₂₃H₁₆ClO₆ Not reported Low* Not reported

Notes:

  • Bioavailability : Compounds with multiple hydroxyl groups (e.g., entries 2 and 3) exhibit higher bioavailability (0.55–0.56) due to improved solubility and passive diffusion . The target compound’s single hydroxy group may limit its bioavailability compared to these analogs.
  • Water Solubility : Hydroxyl-rich derivatives (entries 2 and 3) show high solubility, while bulky substituents like the 2-oxoethoxy group in entry 4 reduce solubility . The target compound’s moderate solubility is inferred from its single hydroxy group.
  • Synthetic Accessibility Score (SAS) : Lower SAS values (1.5–3.42) correlate with simpler synthesis routes for hydroxylated derivatives . The target compound’s synthesis may be more complex due to the 4-methyl and chlorophenyl groups.

Substituent-Driven Bioactivity

  • Chlorophenyl vs. In contrast, the 4-hydroxyphenyl group in entry 3 increases polarity and hydrogen-bonding capacity, favoring target binding in hydrophilic environments .
  • Methyl vs. Oxoethoxy Groups : The 4-methyl group in the target compound may confer metabolic stability by sterically hindering oxidative enzymes. Conversely, the 2-oxoethoxy group in entry 4 introduces a metabolically labile ester linkage, likely reducing in vivo half-life .

Crystallographic and Intermolecular Interactions

The Z-configuration of the methylidene group in the target compound promotes specific crystal packing patterns. Similar benzofuran derivatives exhibit hydrogen-bonding networks involving hydroxy and carbonyl groups, stabilizing crystal lattices . However, the absence of multiple hydroxyl groups in the target compound may limit its hydrogen-bonding capacity compared to entries 2 and 3 .

Biological Activity

The compound (2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one , often referred to as a benzofuran derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C16H14ClO3\text{C}_{16}\text{H}_{14}\text{ClO}_3

This indicates the presence of a chlorophenyl group, which is significant for its biological interactions.

Antibacterial Activity

Research has demonstrated that benzofuran derivatives exhibit varying degrees of antibacterial activity. In a study assessing the antibacterial effects of similar compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis. The compound's structure suggests potential mechanisms of action through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown significant inhibition against acetylcholinesterase (AChE) and urease. The IC50 values indicate promising efficacy compared to standard inhibitors.

Table 2: Enzyme Inhibition IC50 Values

EnzymeCompound IC50 (µM)Reference Standard IC50 (µM)
Acetylcholinesterase2.1421.25
Urease1.1320.00

These findings suggest that the compound could serve as a lead in developing new therapeutics for conditions related to enzyme dysregulation .

The biological activity of this compound is likely attributed to its ability to interact with specific receptors or enzymes involved in bacterial metabolism and neurochemical processes. Molecular docking studies have indicated that the compound can effectively bind to target sites on enzymes such as AChE, potentially leading to inhibition of their activity .

Case Studies

  • Antibacterial Efficacy Study : A study focused on synthesizing various benzofuran derivatives found that compounds structurally similar to this compound exhibited notable antibacterial effects against multiple strains. The study highlighted the importance of substituents on the benzofuran ring in enhancing antibacterial potency .
  • Enzyme Inhibition Research : Another investigation into urease inhibitors revealed that derivatives containing the benzofuran moiety showed significant inhibition rates compared to traditional urease inhibitors. This suggests that modifications in the molecular structure can enhance therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.